Sarcosine-13C
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Overview
Description
Sarcosine-13C, also known as N-Methyl-13C-glycine, is a stable isotope-labeled compound where the carbon atom in the methyl group is replaced by the carbon-13 isotope. This compound is a derivative of sarcosine, an amino acid that is naturally found in muscles and other body tissues. This compound is primarily used in scientific research, particularly in metabolic studies and as a tracer in various biochemical assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sarcosine-13C can be synthesized through several methods. One common approach involves the condensation of hydroxyacetonitrile with methylamine to obtain methylaminoacetonitrile. This intermediate is then hydrolyzed using sodium hydroxide to produce sodium methylaminoacetate, which is subsequently neutralized with hydrochloric acid to yield sarcosine .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process typically includes the use of electrodialysis membrane separation technology to obtain high-purity sarcosine solutions, followed by crystallization and drying to produce the final product .
Chemical Reactions Analysis
Types of Reactions
Sarcosine-13C undergoes various chemical reactions, including:
Oxidation: Sarcosine can be oxidized to glycine by the enzyme sarcosine dehydrogenase.
Reduction: It can be reduced to form secondary amines under specific conditions.
Substitution: Sarcosine can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride can be used under controlled conditions.
Substitution: Strong nucleophiles such as sodium hydride or potassium tert-butoxide are often employed.
Major Products
Oxidation: Glycine is the major product formed from the oxidation of sarcosine.
Reduction: Secondary amines are typically produced.
Substitution: Various substituted glycine derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
Sarcosine-13C has a wide range of applications in scientific research:
Biology: Employed in studies of amino acid metabolism and protein synthesis.
Industry: Utilized in the production of biodegradable surfactants and as a reagent in organic synthesis.
Mechanism of Action
Sarcosine-13C exerts its effects primarily through its role as an intermediate in glycine synthesis and degradation. It is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine . Additionally, sarcosine acts as a glycine transporter inhibitor, modulating the activity of NMDA receptors and influencing neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Dimethylglycine (DMG): Another derivative of glycine with two methyl groups attached to the nitrogen atom.
Trimethylglycine (TMG):
Creatinine-13C: A stable isotope-labeled compound similar to sarcosine-13C but with a different structure and function.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. Its role as a glycine transporter inhibitor also distinguishes it from other similar compounds, providing unique insights into neurotransmission and potential therapeutic applications .
Properties
Molecular Formula |
C3H7NO2 |
---|---|
Molecular Weight |
90.09 g/mol |
IUPAC Name |
2-((113C)methylamino)acetic acid |
InChI |
InChI=1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6)/i1+1 |
InChI Key |
FSYKKLYZXJSNPZ-OUBTZVSYSA-N |
Isomeric SMILES |
[13CH3]NCC(=O)O |
Canonical SMILES |
CNCC(=O)O |
Origin of Product |
United States |
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